N-(2-Methylthiolan-3-yl)prop-2-enamide
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Overview
Description
N-(2-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a sulfur-containing compound that has been of interest to researchers due to its potential applications in the field of pharmaceuticals. MTMP has been found to possess a variety of biological properties, such as antitumor, anti-inflammatory, and antioxidant effects.
Scientific Research Applications
N-(2-Methylthiolan-3-yl)prop-2-enamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess antitumor properties, as it can inhibit the growth of cancer cells and induce apoptosis. N-(2-Methylthiolan-3-yl)prop-2-enamide has also been shown to possess anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various inflammatory disorders and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-(2-Methylthiolan-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N-(2-Methylthiolan-3-yl)prop-2-enamide has been found to inhibit the expression of certain genes that are involved in the regulation of these pathways, such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
N-(2-Methylthiolan-3-yl)prop-2-enamide has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. N-(2-Methylthiolan-3-yl)prop-2-enamide has also been found to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Methylthiolan-3-yl)prop-2-enamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological properties. However, one limitation of using N-(2-Methylthiolan-3-yl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, more research is needed to fully understand the mechanism of action of N-(2-Methylthiolan-3-yl)prop-2-enamide and its potential side effects.
Future Directions
There are several future directions for research on N-(2-Methylthiolan-3-yl)prop-2-enamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the potential applications of N-(2-Methylthiolan-3-yl)prop-2-enamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, more research is needed to fully understand the mechanism of action of N-(2-Methylthiolan-3-yl)prop-2-enamide and its potential side effects, which will be important for the development of safe and effective therapeutic agents.
Synthesis Methods
N-(2-Methylthiolan-3-yl)prop-2-enamide can be synthesized through a reaction between 2-methylthiolane-3-carboxylic acid and acryloyl chloride in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(2-Methylthiolan-3-yl)prop-2-enamide. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reactants.
properties
IUPAC Name |
N-(2-methylthiolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-5-11-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZEJOXILOADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylthiolan-3-yl)prop-2-enamide |
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